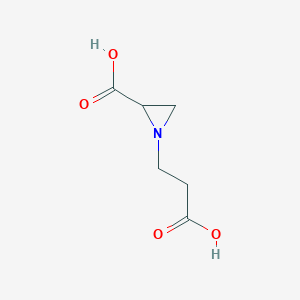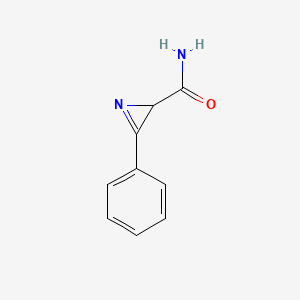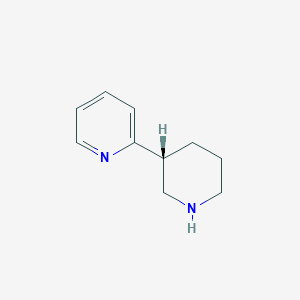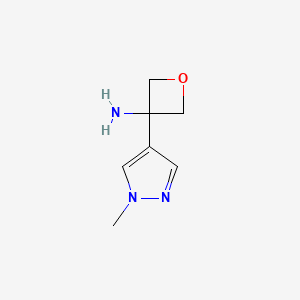![molecular formula C8H8N2O2 B11918098 1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol](/img/structure/B11918098.png)
1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, with an ethanol group attached to the second position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the ethanol group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol involves its interaction with specific molecular targets. For instance, as a FAAH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides like anandamide. This leads to increased levels of these bioactive lipids, which can modulate various physiological processes .
Comparison with Similar Compounds
Similar Compounds
1-(Oxazolo[4,5-b]pyridin-2-yl)-6-phenylhexan-1-one: Another oxazole-pyridine fused compound with different substituents.
1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid: A compound with a piperidine ring attached to the oxazole-pyridine core.
Uniqueness
1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol is unique due to its specific ethanol group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1-([1,3]oxazolo[4,5-c]pyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H8N2O2/c1-5(11)8-10-6-4-9-3-2-7(6)12-8/h2-5,11H,1H3 |
InChI Key |
FYTRRTSHBGCJDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(O1)C=CN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine](/img/structure/B11918035.png)


![4-Oxospiro[2.4]heptane-1-carboxylic acid](/img/structure/B11918046.png)
![3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11918052.png)


![(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11918068.png)

![Ethyl 5-azaspiro[2.3]hexane-1-carboxylate](/img/structure/B11918075.png)
![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11918076.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11918092.png)


